REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([N:6]2[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH:8]=[CH:7]2)=[CH:2]1.ClN1C(=[O:21])CCC1=O>C(Cl)Cl>[S:1]1[CH:5]=[CH:4][C:3]([N:6]2[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH2:8][C:7]2=[O:21])=[CH:2]1
|
Name
|
|
Quantity
|
9.14 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
6.44 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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DISSOLUTION
|
Details
|
The resulting foamy residue was immediately dissolved in 190 ml of glacial acetic acid
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated to 70° C.
|
Type
|
ADDITION
|
Details
|
followed by the addition of 49.5 ml of 85% H3PO4
|
Type
|
TEMPERATURE
|
Details
|
heating of the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured onto ice water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×500 ml)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate extracts were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving dark brown-black oil
|
Type
|
CUSTOM
|
Details
|
Purification of the crude product
|
Type
|
WASH
|
Details
|
on a silica gel column (elution with CH2Cl2, followed by elution with 90% CH2Cl2 -10% CH3OH)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)N1C(CC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: PERCENTYIELD | 72.8% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |